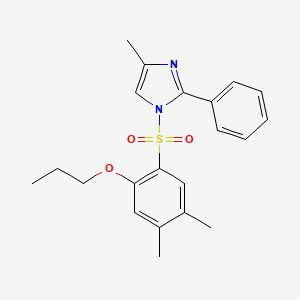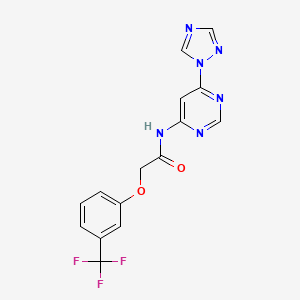
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound with a complex structure. It combines a pyrimidine core with a triazole ring and a phenoxyacetamide group. The presence of the trifluoromethyl substituent enhances its chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes and conditions would require further investigation of relevant literature1.
Molecular Structure Analysis
The molecular structure consists of the following components:
- Pyrimidine Ring : The pyrimidine ring (pyrimidin-4-yl) serves as the core scaffold.
- Triazole Ring : The 1H-1,2,4-triazol-1-yl group is attached to the pyrimidine ring.
- Phenoxyacetamide Group : The 3-(trifluoromethyl)phenoxyacetamide moiety is linked to the triazole ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Specific reactions would depend on reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid.
- Solubility : It is probably soluble in polar solvents due to its functional groups.
- Melting Point : Experimental data would provide accurate melting point information.
- Stability : Stability under various conditions (light, temperature, pH) requires investigation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Some derivatives of the compound have been synthesized and tested for antimicrobial activity. A study explored the antimicrobial efficacy of pyrimidine-triazole derivatives against selected bacterial and fungal strains, indicating potential applications in combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).
Anticancer Effects
Modifications of related compounds to enhance anticancer effects have been researched. For example, altering the acetamide group in certain pyrimidine derivatives has shown promising anticancer activities, suggesting a pathway for developing new anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to the specified chemical, aiming to explore their potential scientific applications. These studies provide valuable insights into the chemical properties and reactivity of such compounds, laying the groundwork for further research and development (Ashvin D. Panchal & P. Patel, 2011).
Insecticidal Assessment
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal properties against agricultural pests, indicating the chemical's relevance in developing new pest control strategies (A. Fadda et al., 2017).
Safety And Hazards
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Drug Development : Assess its suitability for drug development.
Please note that the above analysis is based on existing knowledge, and further studies are essential to fully understand this compound’s properties and potential applications. For detailed references, consult relevant scientific literature1. 🌟
Propiedades
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJPKYXISYBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

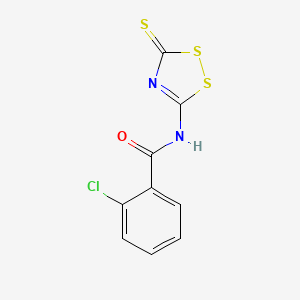
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
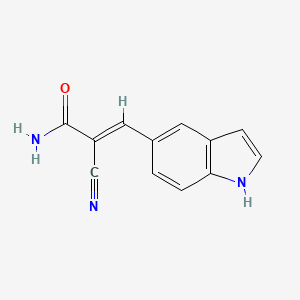
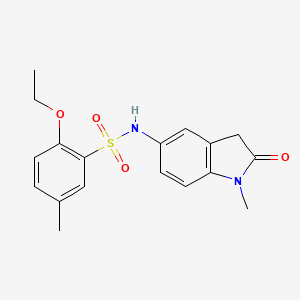
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
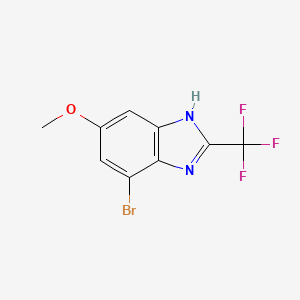
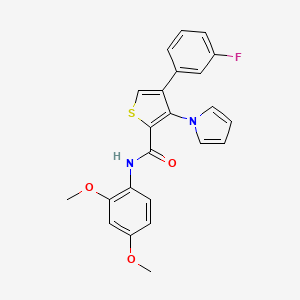
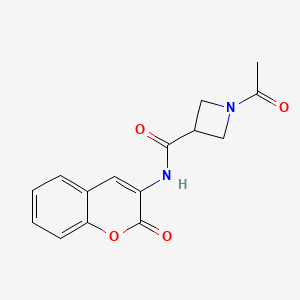
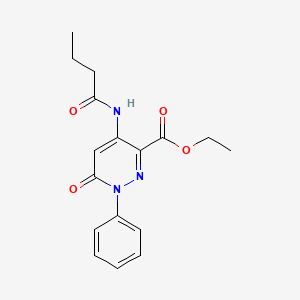
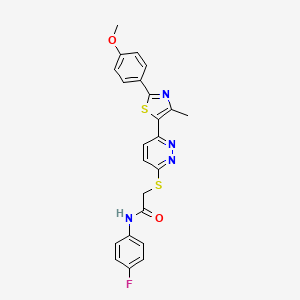
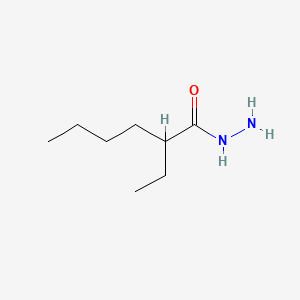
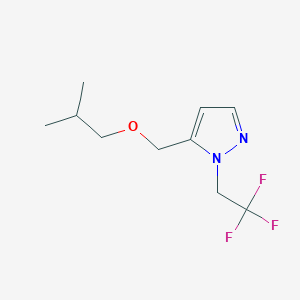
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)
